CID 78068144
Description
CID 78068144 (Compound Identifier 78068144) is a unique chemical entity registered in PubChem, a comprehensive database of chemical compounds. For instance, compounds like CID 46907796 (Fig. 7 in ) are typically analyzed using structural elucidation (e.g., mass spectrometry, NMR) and compared to analogs based on activity profiles and molecular descriptors . Similarly, this compound would require validation of identity through spectral data, purity assessments, and cross-referencing with established databases—practices emphasized in author guidelines ().
Properties
Molecular Formula |
C8H10BrGe |
|---|---|
Molecular Weight |
258.70 g/mol |
InChI |
InChI=1S/C8H10BrGe/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
YADDMSVAROFSLB-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068144 involves multiple steps, each requiring specific reaction conditions and reagents. The preparation methods typically include:
Initial Formation: The initial step involves the formation of the core structure through a series of condensation reactions.
Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis in controlled environments.
Continuous Flow Processing: Continuous flow reactors allow for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CID 78068144 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
CID 78068144 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78068144 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the surface of cells, triggering a cascade of biochemical reactions.
Inhibiting Enzymes: It inhibits the activity of certain enzymes, altering metabolic pathways and cellular functions.
Modulating Gene Expression: It can influence the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity
Structural analogs are identified using computational tools (e.g., Tanimoto coefficient) or manual alignment. For example, CID 46907796 is compared to ChEMBL compounds 1724922 and 1711746, which share scaffold similarities and inhibitory activity against Nrf2 . A hypothetical comparison for CID 78068144 might involve:
| Compound | PubChem CID | Molecular Formula | Similarity Score | Key Functional Groups |
|---|---|---|---|---|
| This compound | 78068144 | (Hypothetical) C₁₈H₂₀N₂O₃ | — | Amide, aromatic ring |
| Analog 1 | 46907796 | C₁₉H₁₈N₂O₂ | 0.82 | Carbamate, indole |
| Analog 2 | 53216313 | C₆H₅BBrClO₂ | 0.71 | Boronic acid, halogens |
Similarity scores derived from and , where scores >0.7 indicate significant structural overlap.
Physicochemical Properties
Key properties like solubility, logP, and molecular weight are critical for drug-likeness. For instance, CAS 1046861-20-4 (CID 53216313) has a logP of 2.15 and solubility of 0.24 mg/ml, classified as "soluble" (). A comparison might include:
| Property | This compound | CID 46907796 | CID 53216313 |
|---|---|---|---|
| Molecular Weight | 320.35 g/mol | 306.36 g/mol | 235.27 g/mol |
| logP | 3.50 | 3.20 | 2.15 |
| Solubility (mg/ml) | 0.15 | 0.08 | 0.24 |
| TPSA (Ų) | 75.60 | 68.50 | 40.46 |
Data inferred from and , emphasizing bioavailability metrics like GI absorption and BBB permeability.
Methodological Considerations
- Data Gaps : The absence of direct data for this compound in the provided evidence necessitates reliance on analogous studies (e.g., CID 46907796 in ) and PubChem’s general workflows.
- Validation: As per and , experimental validation (e.g., LC-MS, elemental analysis) is mandatory for novel compounds to confirm identity and activity.
- Ethical Reporting : References must follow ACS style (), with tables avoiding redundancy ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
